

2-Thiopheneacetyl Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Thiopheneacetyl chloride

Cat. No.: B195636

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CAS Number: 39098-97-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **2-Thiopheneacetyl chloride**. It covers the compound's core properties, detailed synthesis protocols, and its critical role as a key intermediate in the synthesis of pharmaceuticals, particularly cephalosporin antibiotics.

Core Properties of 2-Thiopheneacetyl Chloride

2-Thiopheneacetyl chloride is a reactive acyl chloride characterized by a thiophene ring attached to an acetyl chloride group. It typically appears as a clear yellow to dark brown liquid and is insoluble in water, with which it reacts.^{[1][2]} It is a crucial building block in organic synthesis, valued for its ability to introduce the 2-thienylacetyl moiety into molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2-Thiopheneacetyl chloride**:

Property	Value	Reference
CAS Number	39098-97-0	[3][4][5]
Molecular Formula	C ₆ H ₅ ClOS	[1][3][4]
Molecular Weight	160.62 g/mol	[3][4]
Appearance	Clear yellow to dark brown liquid	[1][2]
Density	1.303 g/mL at 25 °C	[4]
Boiling Point	105-106 °C at 22 mmHg	[4]
Refractive Index	n ₂₀ /D 1.551	[4]
Vapor Pressure	4 mmHg at 83 °C	[4]
Flash Point	102 °C (closed cup)	[4]
Solubility	Reacts with water; Soluble in organic solvents	[1][6]
InChI Key	AJYXPNIENRLELY-UHFFFAOYSA-N	[4][5]
Canonical SMILES	<chem>C1=CSC(=C1)CC(=O)Cl</chem>	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Thiopheneacetyl chloride** and its precursor, 2-thiopheneacetic acid, are provided below. Additionally, a protocol for its application in the synthesis of the antibiotic cephalothin is outlined.

Synthesis of 2-Thiopheneacetic Acid from Thiophene

The synthesis of 2-thiopheneacetic acid from thiophene can be achieved through a multi-step process involving the formation of an intermediate, 2-acetylthiophene.[7]

Step 1: Synthesis of 2-Acetylthiophene

- Reaction: Thiophene is acylated with acetic anhydride in the presence of a catalyst such as phosphoric acid.[\[1\]](#)
- Procedure:
 - To a reaction vessel, add thiophene and acetic anhydride.[\[1\]](#)
 - Introduce the phosphoric acid catalyst.[\[1\]](#)
 - Heat the mixture to 70-80°C with stirring for 2-3 hours.[\[1\]](#)
 - Monitor the reaction progress by gas chromatography.[\[1\]](#)
 - Upon completion, cool the mixture and purify the 2-acetylthiophene by distillation.[\[1\]](#)

Step 2: Synthesis of 2-Thiopheneacetic Acid via Willgerodt-Kindler Reaction

- Reaction: 2-acetylthiophene is converted to 2-thiopheneacetic acid. A common method is the Willgerodt-Kindler reaction.[\[1\]](#)
- Procedure:
 - In a flask, mix 2-acetylthiophene, sulfur, and an amine (e.g., morpholine).[\[1\]](#)
 - Heat the mixture to reflux with vigorous stirring for approximately 12 hours.[\[1\]](#)
 - After cooling, add a concentrated aqueous solution of sodium hydroxide to hydrolyze the intermediate thioamide.[\[1\]](#)
 - Heat the mixture to complete the hydrolysis to the sodium salt of 2-thiopheneacetic acid.[\[1\]](#)
 - Cool the mixture and acidify with hydrochloric acid to precipitate the 2-thiopheneacetic acid.[\[1\]](#)
 - Collect the solid product by filtration, wash with cold water, and dry.[\[1\]](#)

Synthesis of 2-Thiopheneacetyl Chloride from 2-Thiopheneacetic Acid

Two common methods for the chlorination of 2-thiopheneacetic acid are presented below.

Method 1: Using Thionyl Chloride

- Reaction: 2-thiopheneacetic acid is reacted with thionyl chloride to yield **2-Thiopheneacetyl chloride**.
- Procedure:
 - In a four-hole boiling flask equipped with a mechanical stirrer, thermometer, and air outlet, add 100g of 2-thiopheneacetic acid and 300g of methylene dichloride.[\[3\]](#)
 - Stir the mixture and warm it to 35°C.[\[3\]](#)
 - Under a nitrogen atmosphere, slowly add 200g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at 35°C.[\[3\]](#)
 - Allow the reaction to proceed for an additional 2 hours at 35°C.[\[3\]](#)
 - Remove the remaining methylene dichloride and excess thionyl chloride by distillation under reduced pressure.[\[3\]](#)
 - Collect the distillate of **2-Thiopheneacetyl chloride** at 90-95°C (7 mmHg).[\[3\]](#) A yield of 88.7% has been reported for this method.[\[3\]](#)

Method 2: Using Trichloromethyl Carbonate (Triphosgene)

- Reaction: 2-thiopheneacetic acid is reacted with trichloromethyl carbonate in the presence of a catalyst.
- Procedure:
 - Dissolve 2-thiopheneacetic acid in dichloromethane and add a catalytic amount of DMF.[\[8\]](#)
 - Cool the solution to between -10°C and 0°C.[\[8\]](#)

- Slowly add a dichloromethane solution of trichloromethyl carbonate dropwise.[8]
- After the addition is complete, raise the temperature to 0-15°C and maintain the reaction for 5-10 hours.[8]
- Concentrate the reaction mixture by removing dichloromethane and then obtain the product by distillation under reduced pressure.[8] This method has reported yields of up to 94.7%.[8]

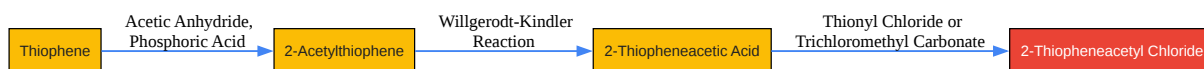
Application in Pharmaceutical Synthesis: Synthesis of Cephalothin

2-Thiopheneacetyl chloride is a key intermediate in the synthesis of the first-generation cephalosporin antibiotic, cephalothin.[1]

- Reaction: **2-Thiopheneacetyl chloride** is coupled with 7-aminocephalosporanic acid (7-ACA).[1]
- Procedure:
 - In a suitable vessel, dissolve 7-aminocephalosporanic acid (7-ACA) in an aqueous or mixed solvent system under mildly alkaline conditions (e.g., using sodium bicarbonate).[1]
 - Cool the 7-ACA solution to 0-10°C.[1]
 - Slowly add a solution of **2-Thiopheneacetyl chloride** (dissolved in a solvent like acetone) to the 7-ACA solution while maintaining the temperature and pH.[1]
 - After the addition is complete, continue to stir the reaction mixture at a low temperature until the reaction is complete.[1]
 - Acidify the reaction mixture to precipitate the crude cephalothin.[1]
 - Collect the product by filtration, wash, and dry.[1]
 - The crude cephalothin can be purified by recrystallization.[1]

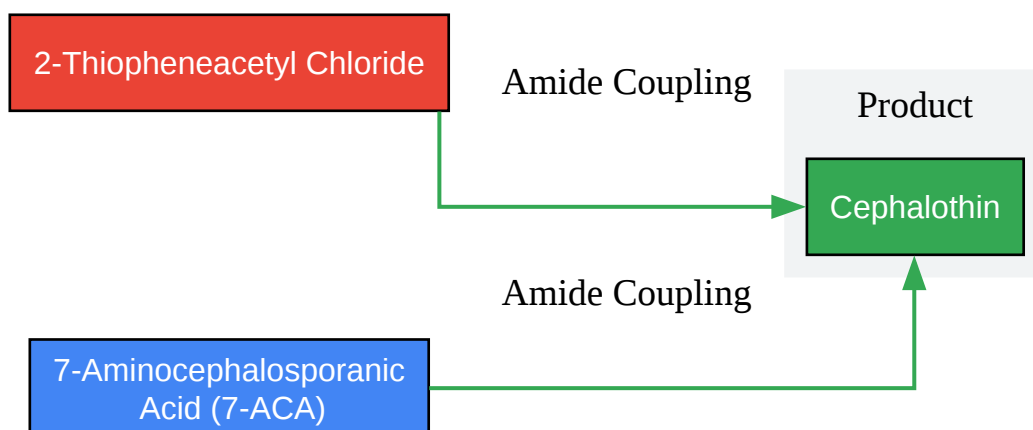
Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows involving **2-Thiopheneacetyl chloride**.



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Synthesis of **2-Thiopheneacetyl Chloride**



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Role in Cephalothin Synthesis

Safety and Handling

2-Thiopheneacetyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is moisture-sensitive and reacts with water, so it should be stored in a cool, dry place under an inert atmosphere. The compound is also classified as a dangerous good for transport.

Conclusion

2-Thiopheneacetyl chloride, with CAS number 39098-97-0, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available

starting materials and its reactivity make it an essential building block for the creation of complex molecules, most notably cephalosporin antibiotics. The detailed protocols and data presented in this guide are intended to support researchers and developers in the effective and safe utilization of this important compound.

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